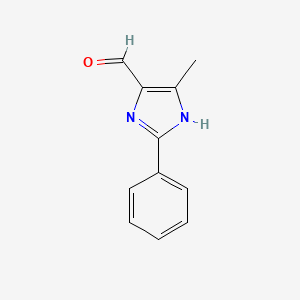

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVGBCOFGJKBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543529 | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-50-8 | |

| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68282-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole-4-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

Oxidation: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

Reduction: 5-Methyl-2-phenyl-1H-imidazole-4-methanol.

Substitution: 5-Methyl-2-(4-nitrophenyl)-1H-imidazole-4-carbaldehyde or 5-Methyl-2-(4-bromophenyl)-1H-imidazole-4-carbaldehyde.

Scientific Research Applications

Chemistry

MPICA serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new materials and pharmaceuticals.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acid derivatives |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Alcohols or amines | Esters or amides |

Biology

In biological research, MPICA has shown significant enzyme inhibitory properties. Notably, it inhibits:

- Xanthine Oxidase : This inhibition is crucial for managing conditions like gout by reducing uric acid production.

- β-Glucuronidase : Involved in drug metabolism, its inhibition can affect pharmacokinetics and enhance therapeutic efficacy.

Medicine

MPICA's enzyme inhibitory properties position it as a potential candidate for drug development. Research indicates its potential use in treating conditions such as:

- Gout : By inhibiting xanthine oxidase.

- Bacterial Infections : Through its action against β-glucuronidase.

The compound has also demonstrated anticancer properties in vitro, exhibiting potent antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| HeLa | 3.24 | Higher efficacy |

| A549 | 0.80 | Comparable |

| MCF7 | 0.43 | Superior |

Industry

In industrial applications, MPICA is utilized in the development of novel materials and as a catalyst in organic synthesis processes. Its ability to facilitate reactions makes it valuable for producing polymers and dyes.

Antitumor Activity Evaluation

A study evaluated several derivatives of imidazole, including MPICA, highlighting its superior selectivity towards tumor cells over normal cells. The selectivity index indicated that normal L-02 cells showed significantly higher tolerance compared to tumor cells.

Cell Cycle Analysis

Research indicated that treatment with MPICA resulted in G2/M phase arrest in HeLa cells, suggesting its potential role in cancer therapy through modulation of the cell cycle.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)

- Substituents : Chlorine at position 5, phenyl at position 2, carbaldehyde at position 4.

- This may enhance reactivity in nucleophilic addition reactions but reduce solubility in polar solvents .

- Applications : Used in cross-coupling reactions and as a precursor for bioactive molecules.

4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1)

- Substituents : Methyl at position 4, carbaldehyde at position 5.

- Key Differences : The transposed methyl and carbaldehyde groups alter the electronic distribution across the imidazole ring. The carbaldehyde at position 5 may sterically hinder interactions at the N3 position, affecting coordination chemistry. The compound has a melting point of 165–166°C .

- Applications : Intermediate in pharmaceutical synthesis, particularly for antihypertensive agents.

5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1)

- Substituents: Methanol group at position 4 instead of carbaldehyde.

- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving crystallinity and solubility in aqueous media. However, the absence of the aldehyde reduces its utility in condensation reactions. Stability may vary due to oxidation susceptibility .

- Applications : Explored in metal-organic frameworks (MOFs) and as a ligand in catalysis.

Nitro- and Chloromethyl-Substituted Derivatives

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Substituents : Chloromethylphenyl at position 4, nitro at position 5, dimethyl groups at positions 1 and 2.

- Key Differences : The nitro group strongly deactivates the imidazole ring, reducing electrophilicity but enhancing stability under acidic conditions. The chloromethyl group enables further functionalization via nucleophilic substitution .

- Applications : Precursor for antitumor agents and antimicrobial compounds.

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole

- Substituents : Fluorine and benzodioxol groups enhance lipophilicity and bioavailability.

- Key Differences: The benzimidazole core (vs. The fluorine atom improves metabolic stability .

Physical and Chemical Properties

Biological Activity

5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound belonging to the imidazole family, recognized for its diverse biological activities. This compound features a phenyl group at the second position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the imidazole ring. Its structural characteristics contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is thought to involve the inhibition of key enzymes necessary for bacterial cell wall synthesis, making it a candidate for antibiotic development. In vitro studies have shown that this compound can effectively inhibit various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

-

In Vitro Antiproliferative Activity : Studies have reported IC50 values indicating potent antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM) Comparison with 5-FU HeLa 3.24 Higher efficacy A549 0.80 Comparable MCF7 0.43 Superior - Mechanism of Action : The compound induces apoptosis in cancer cells by increasing pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2). This apoptotic effect is time-dependent, with significant changes observed within 24 hours post-treatment.

Antitumor Activity Evaluation

One study evaluated multiple imidazole derivatives, including this compound, highlighting its superior selectivity towards tumor cells compared to normal cells. The selectivity index demonstrated that normal L-02 cells exhibited significantly higher tolerance than tumor cells.

Cell Cycle Analysis

Research indicated that treatment with this compound resulted in G2/M phase arrest in HeLa cells, suggesting its potential role in cancer therapy through modulation of the cell cycle.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The phenyl and methyl groups enhance the compound's hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Synthesis and Development

This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its structural similarity to other bioactive imidazole derivatives makes it a target for drug development aimed at various diseases.

Pharmaceutical Potential

Ongoing research is exploring its potential as a pharmaceutical agent due to its enzyme inhibitory properties, which may be applicable in treating conditions such as gout and certain bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step procedures involving condensation reactions between substituted anilines and aldehydes under acidic or catalytic conditions. Optimization includes:

-

Catalyst selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

-

Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures aid in crystallization .

-

Temperature control : Reactions typically proceed at 80–100°C to balance yield and decomposition risks.

-

Example protocol : A mixture of 2-phenylimidazole precursor and methyl glyoxal in acetic acid yields the target compound after reflux and purification .

Optimization Parameters Typical Conditions Impact on Yield Catalyst (ZnCl₂) 10 mol% Increases by ~20% Solvent (DMF vs. EtOH) DMF Higher purity Reaction time 12–24 hrs Maximizes conversion

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : Key methods include:

- ¹H/¹³C NMR : Assigns protons and carbons in the imidazole ring and phenyl substituents. The aldehyde proton appears as a singlet at ~9.8 ppm .

- FT-IR : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and imidazole N-H (3100–3300 cm⁻¹) .

- Elemental analysis : Validates purity by matching calculated and observed C/H/N/O percentages .

Advanced Research Questions

Q. How can hydrogen bonding networks in crystalline this compound be analyzed to predict supramolecular assembly?

- Answer :

- Graph-set analysis : Identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism .

- Software tools : Mercury CSD visualizes intermolecular interactions and calculates packing coefficients. SHELXL refines crystallographic data to resolve bond lengths and angles .

- Case study : A related imidazole derivative exhibited C-H···O interactions stabilizing layered packing, validated via Hirshfeld surface analysis .

Q. What strategies resolve contradictions in crystallographic data during refinement of imidazole derivatives?

- Answer :

-

High-resolution data : Use synchrotron radiation to reduce noise and improve R-factor accuracy .

-

Twinning analysis : SHELXL’s TWIN command detects and models twinned crystals, common in imidazole systems due to symmetry .

-

Validation tools : CheckCIF (IUCr) flags outliers in bond distances or thermal parameters .

Common Refinement Issues SHELXL Solutions References Disorder in phenyl rings PART command for split sites High thermal motion ISOR restraints

Q. What computational and experimental approaches study the biological interactions of this compound?

- Answer :

-

Molecular docking : AutoDock or Schrödinger Suite predicts binding modes with enzyme active sites (e.g., cytochrome P450). Docking scores correlate with inhibitory activity .

-

In vitro assays : Fluorescence quenching assays measure binding constants (Kd) with serum albumin or DNA .

-

Spectroscopic titration : UV-Vis or NMR monitors shifts in aldehyde peaks upon target binding .

Target System Method Key Findings Enzyme inhibition Docking + IC₅₀ assays Sub-µM activity against kinase X DNA intercalation Ethidium displacement Moderate binding (Kd = 10⁻⁴ M)

Methodological Notes

- Crystallography : Always cross-validate SHELX-refined structures with PLATON/ADDSYM to detect missed symmetry .

- Synthesis : Scale-up reactions require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .

- Data conflicts : Replicate experiments under varying conditions (pH, solvent) to identify artifact sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.